
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bicyclo(221)hept-2-yl-2,4-dimethylpent-2-en-1-ol is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic core. Subsequent functionalization steps, such as alkylation and hydroxylation, are used to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as hydroxyl and alkyl chains further influences its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
Bicyclo(2.2.1)hept-5-en-2-yltriethoxysilane: Contains a triethoxysilane group, used in materials science.
Uniqueness
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol is unique due to its specific combination of a bicyclic core and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93893-52-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(E)-5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(5-11(2)9-15)6-14-8-12-3-4-13(14)7-12/h5,10,12-15H,3-4,6-9H2,1-2H3/b11-5+ |
Clé InChI |
KMCINSLMWXHVPP-VZUCSPMQSA-N |
SMILES isomérique |
CC(CC1CC2CCC1C2)/C=C(\C)/CO |
SMILES canonique |
CC(CC1CC2CCC1C2)C=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


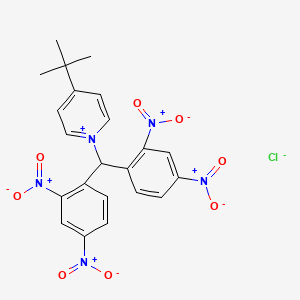
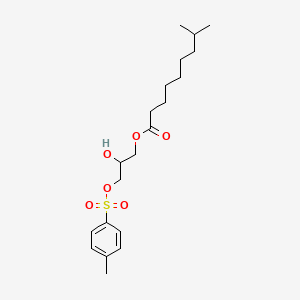
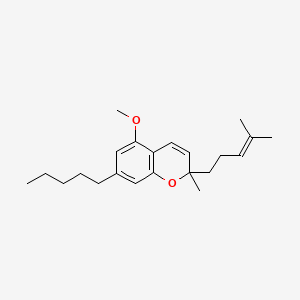
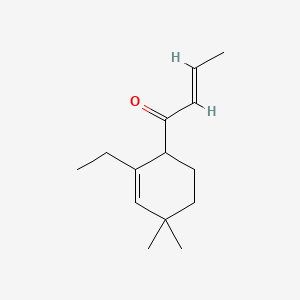
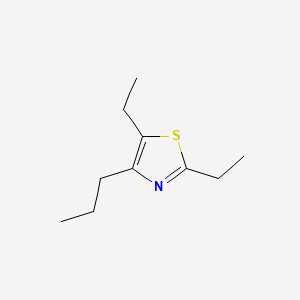
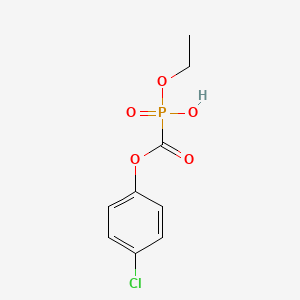
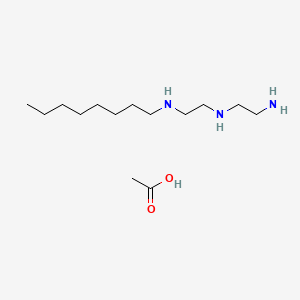

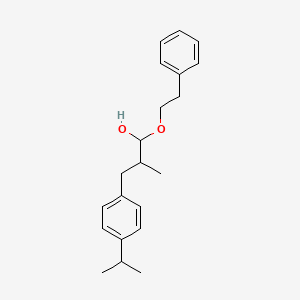
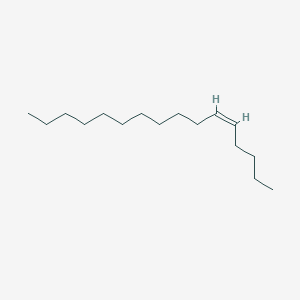
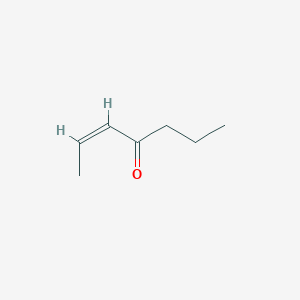
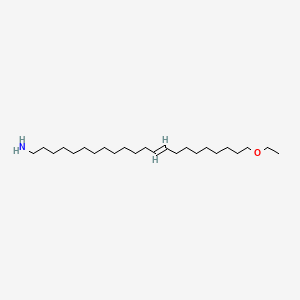
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

